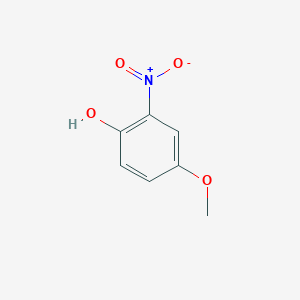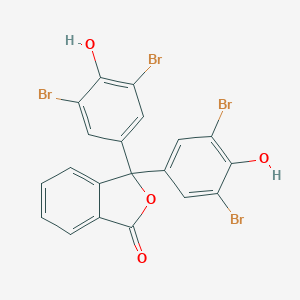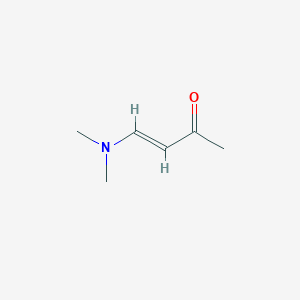
Einecs 234-275-5
Descripción general
Descripción
Einecs 234-275-5 is a synthetic organic compound, also known as 2-ethylhexyl nitrite, which is used in a variety of applications. It is a colorless, volatile, and flammable liquid with a sweet odor. It is also a key ingredient in many industrial chemicals, such as lubricants and solvents, as well as in medical and pharmaceutical products. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the use of Einecs 234-275-5.
Aplicaciones Científicas De Investigación
Bioenergetic Adaptation in Cancer Cells
Oligomycin B has been used in studies to understand bioenergetic adaptation in cancer cells . It has been found that cancer cells can adapt to oxidative phosphorylation (OXPHOS) suppression, which is often a result of hypoxia or mitochondrial defects . Oligomycin B, an OXPHOS inhibitor, has been used to study this adaptation process . The research suggests that cancer cells may grow and survive persistent OXPHOS suppression through an as yet unidentified regulatory mechanism .
ATP Level Monitoring
Oligomycin B has been used in research to monitor dynamic ATP level changes . ATP, or adenosine triphosphate, is the main energy source in cells and an important biomolecule participating in cellular reactions. Changes in ATP levels can reflect the development of diseases or carcinogenesis . Oligomycin B has been used to modulate ATP synthase inhibition, allowing researchers to monitor dynamic ATP level changes .
Inhibition of Mitochondrial F0 ATP Synthase
Oligomycin B is known to be an inhibitor of mitochondrial F0 ATP synthase . This enzyme is crucial for the production of ATP in cells. By inhibiting this enzyme, Oligomycin B can be used to study the effects of reduced ATP production on cellular processes .
Study of Cellular Bioenergetics
Oligomycin B and related inhibitors have been used in the study of cellular bioenergetics . These studies help researchers understand how cells produce and use energy, and how these processes can be affected by various factors .
Mecanismo De Acción
Target of Action
Oligomycin B, also known as Einecs 234-275-5 or EINECS 234-275-5, primarily targets the ATP synthase . ATP synthase is an enzyme that synthesizes adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate . This enzyme plays a crucial role in energy production within cells .
Mode of Action
Oligomycin B inhibits ATP synthase by blocking its proton channel, known as the F O subunit . This subunit is necessary for oxidative phosphorylation of ADP to ATP, which is the process of energy production . The inhibition of ATP synthesis by Oligomycin B significantly reduces electron flow through the electron transport chain .
Biochemical Pathways
The primary biochemical pathway affected by Oligomycin B is the oxidative phosphorylation pathway . By inhibiting ATP synthase, Oligomycin B disrupts the process of ATP production, which is a key step in this pathway .
Result of Action
The inhibition of ATP synthesis by Oligomycin B leads to a decrease in cellular ATP levels . This can result in energy stress within cells and potentially disrupt various cellular processes that depend on ATP . In some cases, this can lead to cell death .
Action Environment
The action of Oligomycin B can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to ATP synthase may affect the efficacy of Oligomycin B . Additionally, changes in the cellular environment, such as pH or ion concentrations, could potentially impact the stability and action of Oligomycin B.
Propiedades
IUPAC Name |
(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72O12/c1-12-33-17-15-13-14-16-25(3)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)24(2)18-21-37(48)55-41-28(6)34(20-19-33)56-45(32(41)10)36(47)22-26(4)35(57-45)23-27(5)46/h13-15,17-18,21,24-35,38,40-42,46,49,51-52,54H,12,16,19-20,22-23H2,1-11H3/b14-13+,17-15+,21-18+/t24-,25+,26-,27+,28+,29-,30-,31-,32-,33-,34-,35-,38+,40+,41+,42-,44+,45+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRQJOHKNJIMGN-UXAQBZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(O2)C(=O)C[C@H]([C@H](O3)C[C@H](C)O)C)C)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oligomycin A, 28-oxo- | |
CAS RN |
11050-94-5 | |
| Record name | Oligomycin A, 28-oxo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)


